6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione

CAS No.: 1797804-30-8

Cat. No.: VC2868179

Molecular Formula: C8H11N3O2

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797804-30-8 |

|---|---|

| Molecular Formula | C8H11N3O2 |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | 6-pyrrolidin-1-yl-1H-pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C8H11N3O2/c12-7-5-6(9-8(13)10-7)11-3-1-2-4-11/h5H,1-4H2,(H2,9,10,12,13) |

| Standard InChI Key | GCRQGEULKOMTLN-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C2=CC(=O)NC(=O)N2 |

| Canonical SMILES | C1CCN(C1)C2=CC(=O)NC(=O)N2 |

Introduction

Chemical Properties and Structure

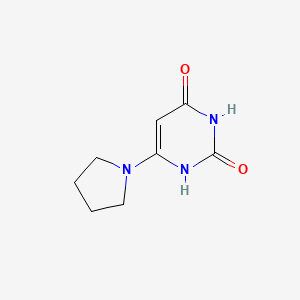

6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione is characterized by its pyrimidine-2,4-dione core with a pyrrolidin-1-yl substituent at position 6. This heterocyclic compound features a six-membered pyrimidine ring containing two nitrogen atoms, modified with a five-membered pyrrolidine ring.

Chemical Data Table

| Property | Value |

|---|---|

| CAS Number | 1797804-30-8 |

| Molecular Formula | C8H11N3O2 |

| Molecular Weight | 181.19 g/mol |

| SMILES | C1CCN(C1)C2=CC(=O)NC(=O)N2 |

| InChI | InChI=1S/C8H11N3O2/c12-7-5-6(9-8(13)10-7)11-3-1-2-4-11/h5H,1-4H2,(H2,9,10,12,13) |

| InChIKey | GCRQGEULKOMTLN-UHFFFAOYSA-N |

| Standard IUPAC Name | 6-pyrrolidin-1-yl-1H-pyrimidine-2,4-dione |

Table 1: Chemical properties of 6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione

Structural Features and Characteristics

Structural Analysis

The structure of 6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione reveals several important features:

-

The pyrimidine ring forms the core scaffold, with carbonyl groups at positions 2 and 4

-

The pyrrolidine group is attached at position 6 of the pyrimidine ring

-

The compound contains both hydrogen bond donors and acceptors

-

The 1H,3H designation indicates that the hydrogen atoms are attached to the nitrogen atoms at positions 1 and 3 of the pyrimidine ring

These structural features contribute to the compound's potential binding capabilities with biological targets and its physicochemical properties.

Spectroscopic Data

While specific spectroscopic data for 6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione is limited in the available literature, related compounds offer insights into expected spectroscopic characteristics. NMR spectroscopy of pyrimidine derivatives typically shows characteristic signals for the protons in the heterocyclic ring, with distinct patterns for the pyrrolidine ring protons as well. The carbonyl groups would exhibit characteristic absorption bands in IR spectroscopy in the range of 1650-1700 cm-1.

Synthesis and Preparation Methods

Synthetic Scheme

Based on similar compounds described in the literature, a potential synthetic scheme for 6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione might involve:

-

Preparation of a 6-chloropyrimidine-2,4(1H,3H)-dione intermediate

-

Reaction with pyrrolidine in the presence of a base (such as K2CO3) in a polar aprotic solvent (such as DMF)

-

Purification steps potentially involving recrystallization or column chromatography

This synthetic approach is analogous to those described for related compounds in the research literature .

Biological Activity and Applications

Structure-Activity Relationships

The biological activity of 6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione is likely influenced by key structural features:

-

The pyrimidine-2,4-dione core provides a scaffold for binding to various biological targets

-

The pyrrolidine group at position 6 may enhance binding affinity and modify pharmacokinetic properties

-

The presence of hydrogen bond donors and acceptors facilitates interactions with protein targets

-

Potential for further functionalization at various positions to tune activity and selectivity

Current Research and Development

Research on Related Compounds

While specific research on 6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione is limited, studies on structurally related compounds provide valuable insights:

-

Viral Protease Inhibitors: Pyrimidine-2,4-dione derivatives have been investigated as potential inhibitors of viral proteases, particularly in the context of coronavirus research. The basic scaffold shows promise for developing antiviral agents targeting SARS-CoV-2 3CL protease .

-

Anticancer Research: Dihydropyrimidine-2,4(1H,3H)-dione derivatives have been synthesized and evaluated for cytotoxic activities against cancer cell lines. Preliminary studies indicate potential anticancer properties for compounds with similar structural features .

-

Metabolic Disease Research: Studies on thienopyrimidine-2,4-dione derivatives have demonstrated lipid-lowering effects in adipocytes and potential for treating diet-induced obesity .

Structure Optimization

Research on related compounds suggests several approaches for optimizing the structure of 6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione for specific applications:

-

Introduction of additional substituents at positions 1, 3, or 5 of the pyrimidine ring

-

Modification of the pyrrolidine ring (e.g., addition of substituents or conversion to related heterocycles)

-

Incorporation into larger molecular frameworks to enhance target specificity

Comparative Analysis with Related Compounds

Structurally Related Pyrimidine Derivatives

Several compounds structurally related to 6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione have been reported in the literature:

| Compound | Structural Difference | Potential Impact on Activity |

|---|---|---|

| 3-Methyl-6-(pyrrolidine-1-yl)pyrimidine-2,4(1H,3H)-dione | Methyl group at position 3 | May affect binding affinity and metabolic stability |

| 5-bromo-6-pyrrolidin-1-yl-1H-pyrimidine-2,4-dione | Bromine at position 5 | Could enhance potency or introduce new biological activities |

| 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine | Additional pyrrolidin-1-yl group at position 2; methyl at position 4 | Potential for increased binding interactions |

| 6-((2-Iminopyrrolidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione | Iminopyrrolidin-1-yl group connected via methylene bridge | More complex structure may target different binding sites |

Table 2: Comparison of 6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione with related compounds

Structure-Property Relationships

Comparing 6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione with related compounds reveals important structure-property relationships:

-

The introduction of substituents (such as methyl, halogen, or other functional groups) can significantly alter physical properties, including solubility, lipophilicity, and metabolic stability.

-

Modifications to the pyrimidine core can influence the electronic properties of the molecule, affecting its binding characteristics and biological activity.

-

Changes in the nature or position of the amine substituent (e.g., pyrrolidine) can modulate the compound's ability to interact with specific biological targets.

Future Research Directions

Synthetic Methodology Development

Future research could focus on developing more efficient and scalable synthetic routes for 6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione and its derivatives, including:

-

Green chemistry approaches to reduce environmental impact

-

One-pot synthetic methods to improve efficiency

-

Catalytic methods for selective functionalization

-

Flow chemistry techniques for scale-up and process optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume